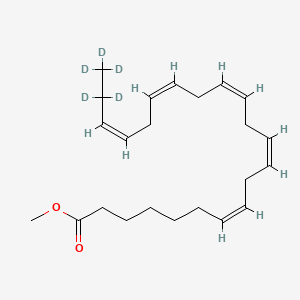

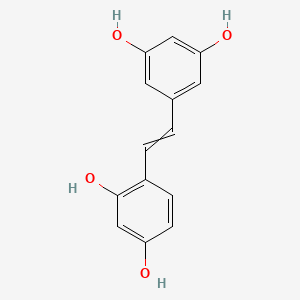

2,3',4,5'-Tetrahydroxystilbene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3’,4,5’-Tetrahydroxystilbene is a polyphenolic compound primarily derived from the roots of Polygonum multiflorum, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its extensive pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The biosynthetic pathway of 2,3’,4,5’-Tetrahydroxystilbene involves the enzymatic activities responsible for resveratrol synthesis, hydroxylation, and glycosylation reactions. Stable isotope labeling and biocatalytic methods have been employed to study these pathways . The synthesis typically involves the use of crude protein extracts for comprehensive analysis of resveratrol synthase, glycosyltransferase, and hydroxylase activities .

Industrial Production Methods: Industrial production of 2,3’,4,5’-Tetrahydroxystilbene is primarily achieved through extraction from Polygonum multiflorum. The compound is isolated using high-performance liquid chromatography (HPLC) and other purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 2,3’,4,5’-Tetrahydroxystilbene undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to undergo hydroxylation and glycosylation reactions during its biosynthesis .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed.

Major Products: The major products formed from these reactions include various hydroxylated and glycosylated derivatives of stilbene .

Aplicaciones Científicas De Investigación

2,3’,4,5’-Tetrahydroxystilbene has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polyphenolic structures and their reactivity.

Biology: Investigated for its role in cellular signaling pathways and gene expression modulation.

Industry: Utilized in the development of cosmetics and health supplements due to its antioxidant properties.

Mecanismo De Acción

The mechanism of action of 2,3’,4,5’-Tetrahydroxystilbene involves multiple molecular targets and pathways:

Anti-inflammatory: Suppresses the induction of pro-inflammatory factors by attenuating the binding activity of nuclear factor-κB in microglia.

Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes to protect against oxidative damage.

Neuroprotective: Modulates neurotrophin signaling pathways to attenuate neurodegenerative diseases.

Comparación Con Compuestos Similares

2,3’,4,5’-Tetrahydroxystilbene is often compared with other stilbene derivatives such as resveratrol and polydatin. While resveratrol is well-known for its antioxidant properties, 2,3’,4,5’-Tetrahydroxystilbene exhibits unique anti-inflammatory and neuroprotective effects . Similar compounds include:

Resveratrol: A natural polyphenol found in grapes and berries.

Polydatin: A glucoside of resveratrol with similar antioxidant properties.

Piceid: Another glucoside derivative of resveratrol with potential health benefits.

Propiedades

IUPAC Name |

4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHAOJSHSJQANO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enehydrazide](/img/structure/B12427712.png)

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)

![(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid](/img/structure/B12427744.png)

![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)

![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)

![[D-Leu-4]-OB3](/img/structure/B12427775.png)